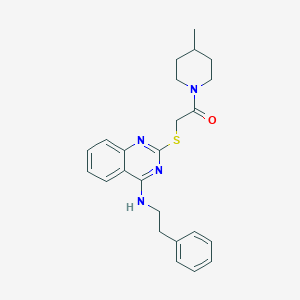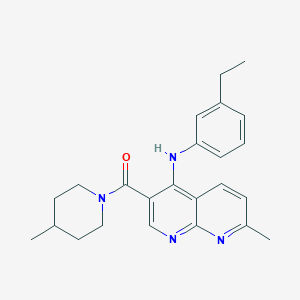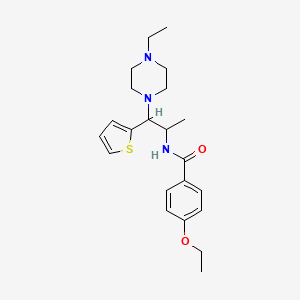
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound belongs to the class of pyrrolidine and pyridine derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
科学的研究の応用
The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone, also known as 2-(methylsulfanyl)-3-[3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl]pyridine, is a molecule that incorporates a 1,2,3-triazole ring. The 1,2,3-triazole moiety is a versatile structure in medicinal chemistry due to its resemblance to the amide bond and its ability to engage in hydrogen bonding. Below is a comprehensive analysis of the scientific research applications of this compound, focusing on six unique applications.
Drug Discovery
1,2,3-Triazoles are significant in drug discovery due to their stability and diverse biological activities. They have been incorporated into various drugs, such as anticonvulsants, antibiotics, anticancer agents, and β-lactamase inhibitors . The compound could potentially be used to develop new therapeutic agents due to its structural features that allow for strong dipole moments and hydrogen bonding.
Organic Synthesis
The triazole ring is a valuable component in organic synthesis. It can serve as a scaffold for constructing complex molecules . The subject compound could be used in click chemistry reactions, a popular approach for synthesizing triazoles, to create novel organic compounds with potential applications in various fields.
Polymer Chemistry
Triazoles have applications in polymer chemistry, where they can be used to modify the properties of polymers or as monomers in polymer synthesis . The compound’s triazole ring could be utilized to enhance the thermal stability and mechanical properties of polymers.
Supramolecular Chemistry
In supramolecular chemistry, triazoles can act as ligands to form complexes with metals or as building blocks for larger structures . The compound’s triazole and pyridine moieties could engage in coordination with metal ions, leading to the formation of novel supramolecular assemblies.
Bioconjugation
Bioconjugation involves attaching a biomolecule to another molecule or surface. Triazoles are often used in this field due to their ability to form stable linkages . The compound could be employed in bioconjugation strategies to create targeted drug delivery systems or diagnostic tools.
Fluorescent Imaging
Triazoles can be part of fluorescent probes due to their electronic properties . The compound could be modified to act as a fluorescent tag in imaging applications, aiding in the visualization of biological processes.
Chemical Biology
In chemical biology, triazoles are used to explore biological systems and processes . The compound could be used to synthesize molecules that interact with enzymes or receptors, providing insights into their function and aiding in the discovery of new drugs.
Materials Science
The triazole ring’s stability and electronic properties make it useful in materials science . The compound could contribute to the development of new materials with specific electronic or optical properties.
特性
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-20-12-11(3-2-5-14-12)13(19)17-8-4-10(9-17)18-15-6-7-16-18/h2-3,5-7,10H,4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBHNMHGUKGPNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-4-[(dimethylamino)methyl]phenol](/img/structure/B2921879.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanehydrazide](/img/structure/B2921880.png)
![4-fluoro-N-[1-[4-(2-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2921881.png)
![N-(3-chloro-4-methylphenyl)-2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}thio)acetamide](/img/structure/B2921882.png)
![2-chloro-N-methyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2921883.png)
![Methyl 2-[1-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]acetate](/img/structure/B2921886.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2921889.png)



![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2921893.png)

